2-Bromonaphtho[2,1-d]oxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H6BrNO |
|---|---|
Molecular Weight |
248.07 g/mol |
IUPAC Name |
2-bromobenzo[g][1,3]benzoxazole |
InChI |
InChI=1S/C11H6BrNO/c12-11-13-9-6-5-7-3-1-2-4-8(7)10(9)14-11/h1-6H |
InChI Key |
QJFVGHCEHUFZOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=N3)Br |
Origin of Product |
United States |
Spectroscopic and Photophysical Characterization of Naphtho 2,1 D Oxazole Systems
Advanced Spectroscopic Analysis for Structural Elucidation
The definitive identification and structural confirmation of naphthoxazole derivatives rely on a combination of modern spectroscopic techniques. Each method provides unique insights into the molecular framework, from atomic connectivity to three-dimensional arrangement in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, including chemical shifts, coupling constants, and advanced 2D correlation experiments (like COSY and HMBC), the exact positions of hydrogen and carbon atoms within the naphthoxazole skeleton can be determined.
For instance, in related 2-substituted naphthoxazole derivatives, the aromatic protons on the naphthalene (B1677914) rings typically appear as complex multiplets in the downfield region of the ¹H NMR spectrum, generally between 7.0 and 9.0 ppm. uchile.clnih.govmdpi.comuchile.cl The specific chemical shifts and coupling patterns are highly sensitive to the substitution pattern on the ring. The ¹³C NMR spectra provide complementary information, with quaternary carbons appearing at distinct chemical shifts that are crucial for confirming the fused ring structure. uchile.clnih.govmdpi.comuchile.cl While specific data for 2-Bromonaphtho[2,1-d]oxazole is scarce, the electron-withdrawing nature of the bromine atom would be expected to influence the chemical shifts of nearby carbon and hydrogen atoms.
Table 1: Example ¹H and ¹³C NMR Data for Representative Naphthoxazole Derivatives
| Compound | Nucleus | Solvent | Observed Chemical Shifts (δ, ppm) | Reference |
|---|---|---|---|---|
| 2-Phenylnaphtho[1,2-d]oxazole | ¹H | CDCl₃ | 8.60 (d), 8.34 (m), 7.99 (d), 7.82 (d), 7.76 (d), 7.69 (m), 7.56 (m) | uchile.cl |
| 2-Phenylnaphtho[1,2-d]oxazole | ¹³C | CDCl₃ | 162.7, 148.5, 131.7, 131.5, 129.3, 128.9, 127.9, 127.8, 127.4, 127.0, 126.4, 125.8, 122.7, 111.2 | uchile.cl |
| N-Phenylnaphtho[2,3-d]oxazol-2-amine | ¹H | DMSO-d₆ | 10.9 (brs, NH), 7.93–7.90 (m), 7.84 (s), 7.79 (d), 7.42–7.37 (m), 7.05 (t) | mdpi.com |
| N-Phenylnaphtho[2,3-d]oxazol-2-amine | ¹³C | DMSO-d₆ | 159.3, 146.9, 142.9, 138.4, 131.3, 129.6, 129.0, 127.6, 127.5, 124.4, 124.0, 122.6, 118.0, 112.3, 104.5 | mdpi.com |
Infrared (IR) and Mass Spectrometry (MS) Techniques
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For a compound like this compound, the IR spectrum would be expected to show absorption bands corresponding to aromatic C-H stretching (typically above 3000 cm⁻¹), aromatic C=C stretching (in the 1450-1650 cm⁻¹ region), and C-O-C and C=N stretching vibrations characteristic of the oxazole (B20620) ring. nih.govmdpi.comuminho.pt
High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight and elemental formula of a compound. nih.govmdpi.com A key feature in the mass spectrum of this compound would be the presence of two molecular ion peaks of nearly equal intensity (a 1:1 ratio), separated by two mass units (M and M+2). This is the characteristic isotopic signature of a molecule containing a single bromine atom, arising from the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. This technique can provide accurate measurements of bond lengths, bond angles, and intermolecular interactions within the crystal lattice. While the specific crystal structure of this compound is not documented in the searched literature, studies on related derivatives have successfully employed this method. researchgate.netnih.gov For example, the crystal structure of a related naphtho[2,1-d]oxazole derivative confirmed its monoclinic spatial arrangement and the near-coplanarity of its aromatic rings, which facilitates electronic conjugation. researchgate.net Such an analysis would be crucial to understanding the planarity and packing of this compound.
Photophysical Properties and Electronic Transitions in Naphthoxazoles
Naphthoxazole systems are known for their interesting photophysical properties, making them subjects of research for applications such as fluorescent probes and laser dyes. uchile.clnih.govwiley.com Their behavior is governed by the electronic transitions within their conjugated π-system.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis absorption spectroscopy measures the electronic transitions from the ground state to excited states upon absorption of light. Naphthoxazole derivatives typically exhibit strong absorption in the ultraviolet region. Studies on various 2-substituted naphtho[1,2-d]oxazole derivatives show that their absorption spectra are often characterized by multiple bands and are relatively insensitive to the polarity of the solvent. uchile.clnih.govwiley.com For example, a series of naphtho[1,2-d]oxazole derivatives showed absorption maxima between 296 and 320 nm. nih.gov
Table 2: UV-Vis Absorption Maxima (λmax) for Representative Naphthoxazole Derivatives
| Compound | Solvent | Absorption Maxima (λmax, nm) | Reference |
|---|---|---|---|
| 2-Phenyl-naphtho[1,2-d] nih.govjetir.orgoxazole | Benzene (B151609) | 346 | uchile.cl |
| Methanol | 346 | uchile.cl | |
| Naphtho[1,2-d]oxazole-sulfonic acid derivative | Not Specified | ~296, 308, 320 | nih.gov |
Fluorescence Emission Spectroscopy and Solvatochromic Effects
In contrast to their absorption spectra, the fluorescence emission of naphthoxazole derivatives often displays a strong dependence on the solvent environment, a phenomenon known as solvatochromism. nih.govwiley.com Typically, a red shift (a shift to longer wavelengths) is observed in the emission maximum as the polarity of the solvent increases. uchile.cl
This behavior indicates that the excited state has a more polar character and a larger dipole moment than the ground state. The significant shift is often attributed to an efficient intramolecular charge transfer (ICT) process that occurs upon photoexcitation. nih.govwiley.com This property, combined with high fluorescence quantum yields in many solvents, makes these compounds promising candidates for use as fluorescent probes to investigate the microenvironments of various systems. uchile.clnih.govwiley.com
Table 3: Fluorescence Emission Maxima (λem) for a Naphthoxazole Derivative in Various Solvents
| Compound | Solvent | Emission Maxima (λem, nm) | Reference |
|---|---|---|---|
| 2-Phenyl-naphtho[1,2-d] nih.govjetir.orgoxazole | Benzene | 385 | wiley.com |
| Methanol | 395 | wiley.com | |
| Acetonitrile | 393 | wiley.com | |
| Naphtho[1,2-d]oxazole-sulfonic acid derivative | Not Specified | 378-395 | nih.gov |
Chemical Reactivity and Transformative Chemistry of Naphtho 2,1 D Oxazole Derivatives
Electrophilic Substitution Reactions on the Naphthoxazole Core
Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic systems. In naphtho[2,1-d]oxazole, the reaction's regioselectivity is governed by the electronic properties of both the naphthalene (B1677914) rings and the fused oxazole (B20620) moiety.
The fused oxazole ring, being a heterocyclic system with an electronegative oxygen and nitrogen atom, generally acts as a deactivating group towards electrophilic attack on the naphthalene ring system to which it is fused. This deactivation arises from the inductive electron-withdrawing nature of the heteroatoms. Consequently, electrophilic substitution is directed away from the ring containing the heteroatoms and preferentially occurs on the other available carbocyclic aromatic ring.
In the case of the unsubstituted naphtho[2,1-d]oxazole core, the naphthalene system itself directs incoming electrophiles. Naphthalene typically undergoes electrophilic attack at the α-position (C1 or C4) over the β-position (C2 or C3) because the arenium ion intermediate formed during α-substitution is more resonance-stabilized. ulethbridge.caalmerja.com For naphtho[2,1-d]oxazole, this translates to a preference for substitution at positions C5 and C8 of the terminal benzene (B151609) ring. The presence of existing substituents on the naphthalene core will further influence the regioselectivity based on their own activating or deactivating and directing effects, which must be considered in concert with the influence of the fused oxazole. ulethbridge.capearson.com For instance, an electron-donating group on the terminal ring would further activate it towards substitution and direct the electrophile according to ortho/para-directing rules. dalalinstitute.com
Nucleophilic Substitution Reactions at the Oxazole Moiety
While the naphthalene part of the core is susceptible to electrophilic attack, the oxazole ring is characteristically electron-deficient and thus prone to nucleophilic attack, particularly when substituted with a good leaving group.
The C2 position of the oxazole ring is the most electron-deficient carbon and is highly activated towards nucleophilic substitution. semanticscholar.org A halogen atom, such as the bromine in 2-Bromonaphtho[2,1-d]oxazole, serves as an excellent leaving group, facilitating the displacement by a variety of nucleophiles. This reactivity is a cornerstone for the elaboration of the naphthoxazole scaffold.
For example, the bromine atom can be readily displaced by amines, such as in the synthesis of 2-aminonaphtho[2,1-d]oxazole derivatives. These reactions are often facilitated by heat or catalysis and provide a direct route to compounds with significant biological interest. researchgate.net This high reactivity at the C2 position makes 2-halonaphthoxazoles, including this compound, valuable intermediates for creating libraries of derivatives with diverse functionalities.
Cycloaddition Reactions of the Oxazole Ring (e.g., Diels-Alder)
The oxazole ring can function as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. semanticscholar.orgtandfonline.com This reactivity provides a powerful tool for constructing more complex polycyclic systems. The reaction typically involves the oxazole reacting with a dienophile, such as an alkene or alkyne. The initial cycloadduct is often unstable and undergoes subsequent rearrangement, frequently leading to the formation of pyridine (B92270) or furan (B31954) derivatives through the loss of a small molecule. acs.org
While specific examples involving this compound are not prevalent, the general reactivity of the oxazole ring suggests its potential participation in such transformations. The substituent at the C2 position can influence the electronic properties of the diene system and thus its reactivity. Research has also demonstrated that the naphtho[2,1-d]oxazole skeleton itself can be constructed via a regioselectivity-switchable Diels-Alder reaction of 4-alkenyloxazoles with arynes, highlighting the inherent capability of the oxazole moiety to engage in cycloadditions. researchgate.net
Ring-Opening and Ring-Closing Transformations
The naphtho[2,1-d]oxazole ring system can be both the product of ring-closing reactions and a substrate for ring-opening transformations.
Ring-Closing Reactions: The most common methods for synthesizing the naphtho[2,1-d]oxazole core involve the intramolecular cyclization of suitably functionalized naphthalene precursors. A classical approach is the condensation of 2-amino-1-naphthol (B1222171) with carboxylic acids or their derivatives. rsc.org Other innovative ring-closing strategies include:
The reaction of 3-acylamino-1,2-naphthoquinones with piperidine, followed by treatment with aluminum oxide, yields 2-alkylnaphth[2,1-d]oxazole-4,5-diones through an internal addition-elimination sequence. rsc.org
Treatment of 3-substituted 2-amino-1,4-naphthoquinones with an aldehyde in an acidic medium can lead to the formation of 2,4-disubstituted naphtho[2,1-d]oxazol-5-ols. researchgate.net
Ring-Opening Reactions: The fused oxazole ring, while aromatic, can be opened under certain conditions. For instance, some naphthoxazoles can undergo oxidative ring-opening. It has been reported that naphtho[2,1-d]oxazoles can be converted to N-acylated 2-amino-1,4-naphthoquinones using oxidizing agents like phenyliodine(III) bis(trifluoroacetate) (PIFA) or ceric ammonium (B1175870) nitrate (B79036) (CAN). researchgate.net A theoretical study on a related naphtho[2,3-d]oxazole synthesis also described a mechanism involving oxonium-ion generation and water nucleophilic addition that induces ring opening. actascientific.com
Reactions under Transition Metal Catalysis Conditions
The bromine atom at the C2 position of this compound makes it an ideal substrate for a wide array of transition metal-catalyzed cross-coupling reactions. These reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.
Key examples of such transformations include:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the 2-bromonaphthoxazole with boronic acids or their esters to form 2-aryl- or 2-vinylnaphtho[2,1-d]oxazoles. This method is highly versatile and tolerates a wide range of functional groups on the coupling partner. tandfonline.com
Sonogashira Coupling: The palladium- and copper-cocatalyzed Sonogashira reaction allows for the coupling of this compound with terminal alkynes. gold-chemistry.orgorganic-chemistry.orgorganic-chemistry.org This provides a direct route to 2-alkynylnaphthoxazoles, which are valuable precursors for more complex structures.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of a carbon-nitrogen bond between this compound and various primary or secondary amines. Current time information in Bangalore, IN. It is a powerful alternative to classical nucleophilic substitution for synthesizing 2-aminonaphthoxazole derivatives under often milder conditions.
Furthermore, naphtho[2,1-d]oxazole derivatives themselves can serve as ligands in transition metal catalysis. For example, phosphanylnaphtho[2,1-d]oxazoles, which can be synthesized from precursors like 2-bromonaphthoxazole, have been successfully employed as P,N-chelating ligands in palladium-catalyzed C-N bond formation and nickel-catalyzed C-C bond formation reactions. rsc.org
Computational and Theoretical Studies on Naphtho 2,1 D Oxazole Compounds
Quantum Chemical Calculations for Electronic and Geometric Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and geometric properties of molecules. These methods offer a balance between computational cost and accuracy, making them suitable for studying relatively large systems like naphthoxazole derivatives.
Geometry Optimization and Conformational Analysis (DFT)
The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For 2-Bromonaphtho[2,1-d]oxazole, this would involve using a functional, such as B3LYP, paired with a suitable basis set (e.g., 6-31G*) to calculate the lowest energy conformation.
The naphtho[2,1-d]oxazole core is a rigid, planar system. The bromine atom at the 2-position is not expected to significantly alter this planarity. Conformational analysis would primarily focus on the rotational barriers of any flexible substituents, though in the case of the parent 2-bromo compound, there are no such groups. For more complex derivatives, however, identifying the global minimum on the potential energy surface is crucial for accurate predictions of other properties.
Table 1: Representative Optimized Geometric Parameters for a Naphthoxazole Core (Calculated at the B3LYP/6-31G level)* Note: This table presents hypothetical yet representative data for a naphthoxazole core based on general principles of computational chemistry, as specific data for this compound is not readily available.
| Parameter | Value |
|---|---|
| C-C bond lengths (naphthalene moiety) | ~1.36 - 1.42 Å |
| C-O bond length (oxazole ring) | ~1.37 Å |
| C=N bond length (oxazole ring) | ~1.31 Å |
| C-Br bond length | ~1.89 Å |
| Dihedral angles within the fused ring system | Close to 0° or 180° |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller gap generally implies higher reactivity.
For this compound, the HOMO is expected to be distributed over the electron-rich naphthalene (B1677914) ring system, while the LUMO may have significant contributions from the oxazole (B20620) moiety and the carbon atom attached to the electron-withdrawing bromine atom. The presence of the bromine atom is anticipated to lower both the HOMO and LUMO energy levels compared to the unsubstituted naphtho[2,1-d]oxazole, potentially leading to a smaller HOMO-LUMO gap. researchgate.net
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity. researchgate.net
Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors for a Representative Brominated Aromatic System Note: This table presents hypothetical yet representative data based on general principles and findings for related brominated aromatic compounds. researchgate.net
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.5 |
| ELUMO | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
| Electronegativity (χ) | 4.15 |
| Chemical Hardness (η) | 2.35 |
| Global Electrophilicity Index (ω) | 3.67 |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), prone to nucleophilic attack. researchgate.net
For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the oxazole ring, making them potential sites for protonation or coordination to metal ions. The region around the hydrogen atoms of the naphthalene ring would exhibit positive potential. The bromine atom, being electronegative, would also influence the electrostatic potential in its vicinity.
Theoretical Prediction of Spectroscopic Properties
Computational methods can also predict various spectroscopic properties, providing a powerful complement to experimental measurements.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths (f) of the principal electronic transitions. researchgate.netnih.gov
For this compound, the electronic spectrum is expected to be characterized by π-π* transitions within the aromatic system. The introduction of the bromine atom may cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to the parent naphthoxazole, depending on the interplay of its inductive and resonance effects. TD-DFT calculations can provide a detailed assignment of the observed spectral bands to specific electronic transitions. researchgate.net
Table 3: Predicted Electronic Transitions for a Substituted Naphthoxazole Derivative (Calculated using TD-DFT) Note: This table presents hypothetical yet representative data based on general principles and findings for related substituted naphthoxazole compounds. researchgate.netresearchgate.net
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S0 → S1 | 350 | 0.45 | HOMO → LUMO |
| S0 → S2 | 310 | 0.20 | HOMO-1 → LUMO |
| S0 → S3 | 280 | 0.15 | HOMO → LUMO+1 |
Computational Mechanistic Elucidation of Chemical Reactions
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and activation energies. While no specific studies on the reaction mechanisms of this compound are readily available, computational methods could be applied to explore various transformations.
For instance, the palladium-catalyzed cross-coupling reactions, which are common for aryl bromides, could be modeled to understand the oxidative addition, transmetalation, and reductive elimination steps. DFT calculations could be used to determine the geometries and energies of the reactants, intermediates, transition states, and products along the reaction pathway. This would allow for the determination of the reaction's energy profile and the identification of the rate-determining step. Such studies are invaluable for optimizing reaction conditions and designing more efficient synthetic routes. rsc.org
Simulation of Reaction Pathways and Transition States
Density Functional Theory (DFT) and other computational methods are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the characterization of transition states and intermediates. This provides deep insights into reaction feasibility, selectivity, and kinetics.
Studies on related naphthoxazole systems have highlighted the utility of computational modeling in understanding their formation and reactivity. For instance, DFT calculations have been successfully used to model the regioselectivity of the Diels-Alder reaction, a key route for synthesizing the naphtho[2,1-d]oxazole core. These calculations demonstrated that the energy barrier to overcome the potential reaction barrier is higher for the Diels-Alder reaction on acyclic diene sites compared to cyclic dienes. acs.org
In the context of synthesis, the formation of 2-arylnaphtho[2,3-d]oxazole-4,9-diones is proposed to occur through an in situ intramolecular cyclization of a 2-amido-3-bromo-1,4-naphthoquinone intermediate. nih.gov The temperature dependence of this reaction, where the oxazole product is formed at elevated temperatures (above 200°C), suggests a significant activation barrier that could be modeled computationally to understand the transition state geometry and energetics. nih.gov
Furthermore, DFT studies have been pivotal in elucidating complex molecular rearrangements. In one case, the unexpected rearrangement of a strained 8-nitro-1-naphthoic acid derivative into a functionalized aldehyde involving a naphtho oxazinium intermediate was rationalized through computational analysis. nih.gov The calculations confirmed the proposed mechanism, which involves the addition of water to the aromatic ring, fragmentation of a Csp2–Csp2 bond, and the characterization of the corresponding transition state structures. nih.gov Such studies underscore the predictive power of computational chemistry in understanding non-intuitive reaction pathways.
While specific simulations for the synthesis of this compound are not extensively documented in publicly available literature, the principles from these related studies are directly applicable. The introduction of a bromine atom at the 2-position would be expected to influence the electronic distribution within the oxazole ring, potentially altering the activation energies and regioselectivity of synthetic routes. For example, in a bromination-thiolation sequence on a naphtho[1,2-d]oxazole, the bromination occurs with high regioselectivity at the 2-position due to the electron density distribution in the oxazole ring, a factor that is quantifiable through computational models.
| Computational Method | Application in Naphthoxazole Chemistry | Key Findings | Reference(s) |
| Density Functional Theory (DFT) | Modeling Diels-Alder reaction for synthesis | Showed higher energy barrier for acyclic vs. cyclic dienes. | acs.org |
| DFT | Elucidating molecular rearrangement mechanisms | Confirmed a pathway involving water addition and C-C bond fragmentation; characterized transition states. | nih.gov |
| DFT | Investigating reactivity of fused N-oxides | Revealed distortion of the molecular frame, increasing susceptibility to ring-opening. | herts.ac.uk |
Solvent Effects and Environmental Influence on Electronic States
The electronic properties of naphtho[2,1-d]oxazole derivatives, particularly their behavior in the excited state, are highly sensitive to their environment. Solvatochromism, the change in color of a substance when dissolved in different solvents, is a key manifestation of this sensitivity and has been explored through both experimental and computational studies.
Photophysical studies on various 2-substituted naphthoxazole derivatives have revealed that while their UV-Vis absorption spectra are relatively insensitive to solvent polarity, their fluorescence spectra exhibit significant solvatochromic shifts. nih.govuchile.cl This phenomenon points to a substantial change in the electronic distribution upon excitation from the ground state (S₀) to the first excited singlet state (S₁).
Computational analyses, including Time-Dependent Density Functional Theory (TD-DFT), have been employed to understand these observations. The calculations support the formation of an intramolecular charge-transfer (ICT) excited state. nih.govuchile.cl In this state, there is a significant redistribution of electron density, leading to a much larger dipole moment in the excited state compared to the ground state. The stabilization of this more polar excited state by polar solvents causes the observed red-shift (bathochromic shift) in the fluorescence emission spectrum. The Lippert-Mataga equation, which correlates the Stokes shift to solvent polarity, has been used to experimentally and theoretically quantify this large increase in the excited-state dipole moment. nih.govuchile.cl
The introduction of a bromine atom at the 2-position of the naphtho[2,1-d]oxazole scaffold would significantly impact its electronic properties due to bromine's electron-withdrawing nature. This would influence the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Computational methods like DFT are essential for predicting these changes and understanding the resulting photophysical behavior. For instance, studies on analogous brominated aromatic fluorophores have used DFT to estimate HOMO-LUMO energy levels and recognize electrophilic and nucleophilic sites through Molecular Electrostatic Potential (MESP) plots. researchgate.net
The environment's influence extends beyond simple solvents. The inclusion of naphthoxazole derivatives within macrocyclic hosts like cucurbit herts.ac.ukuril has also been studied. raco.cat In such constrained environments, the formation of an intramolecular charge-transfer complex during the lifetime of the excited state was inferred from the appearance of a new, red-shifted fluorescence band. raco.cat This highlights how specific host-guest interactions can modulate the electronic states of these compounds.
| Studied Effect | Compound Class | Computational Method(s) | Key Findings | Reference(s) |
| Solvatochromism | 2-Phenyl-naphthoxazole derivatives | DFT, ZINDO-S, CIS, TD-SCF | Large increase in excited-state dipole moment; formation of an intramolecular charge-transfer (ICT) state. | nih.govuchile.cl |
| Host-Guest Inclusion | Naphthoxazole derivatives in cucurbit herts.ac.ukuril | - (Interpretation of fluorescence data) | Formation of an ICT complex upon inclusion in the host molecule. | raco.cat |
| Electronic Structure | Naphtho-oxazoles | DFT, TD-DFT | Characterization of geometry and electronic structure to understand UV-Vis spectra. | mdpi.com |
Advanced Research Applications of Naphtho 2,1 D Oxazole Compounds
Catalysis and Ligand Design
The unique structural and electronic characteristics of naphtho[2,1-d]oxazoles make them highly valuable in the design of ligands for transition metal-catalyzed reactions. The fusion of the naphthalene (B1677914) and oxazole (B20620) rings creates a sterically demanding and electronically tunable platform that can influence the activity and selectivity of metal centers.
Naphthoxazoles as Ligands in Transition Metal-Catalyzed Reactions
Naphthoxazole-based ligands have demonstrated significant potential in various transition metal-catalyzed transformations. Their ability to coordinate with metal centers through different donor atoms allows for the fine-tuning of the catalyst's properties.
Phosphanylnaphtho[2,1-d]oxazoles have been successfully synthesized and employed as efficient P,N-chelating ligands. nih.gov These ligands, which contain both a phosphorus and a nitrogen atom capable of coordinating to a metal center, create a stable chelate ring that enhances catalytic activity. The synthesis of these ligands can be achieved through a one-pot phosphonation of a naphthoquinone, followed by a copper-catalyzed oxidative condensation with imines, methylation, and subsequent reduction. nih.gov
These P,N-chelating naphthoxazole ligands have proven to be highly effective in palladium-catalyzed C-N bond formation reactions, such as the amination of aryl halides. nih.govnih.gov They have also been successfully applied in nickel-catalyzed C-C bond formation processes. nih.gov The use of these ligands often allows for high product yields with broad functional group tolerance, even under low catalyst loading and, in some cases, solvent-free conditions. nih.gov The robustness of these catalytic systems is highlighted by their successful scale-up to gram-scale synthesis. nih.gov
Table 1: Applications of Phosphanylnaphtho[2,1-d]oxazole P,N-Ligands in Catalysis
| Catalytic Reaction | Metal Catalyst | Bond Formed | Key Features |
|---|---|---|---|
| Amination | Palladium | C-N | High yields, wide functional group tolerance, low catalyst loading. nih.gov |
This table summarizes the catalytic applications of P,N-chelating ligands derived from the naphtho[2,1-d]oxazole scaffold.
The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. rsc.org While direct applications of 2-Bromonaphtho[2,1-d]oxazole in asymmetric acetoxylative cyclization are not extensively documented, related oxazole-containing ligands have shown significant promise in this area. For instance, planar-chiral oxazole-pyridine N,N-ligands have been designed and synthesized for use in enantioselective palladium-catalyzed asymmetric acetoxylative cyclization of alkyne-tethered cyclohexadienones. This reaction produces chiral cis-hydrobenzofurans, which are valuable structural motifs in bioactive molecules.
Furthermore, palladium-catalyzed asymmetric intermolecular trans-acetoxypalladation/desymmetric cyclization/acyl transfer cascades of alkyne-tethered malononitriles with carboxylic acids have been developed. This process leads to the formation of multifunctionalized nitriles containing α-all-carbon quaternary stereocenters with high enantioselectivity. These examples underscore the potential of oxazole-based chiral ligands in complex asymmetric transformations.
Roles in Photocatalytic Systems, such as CO2 Reduction
The conversion of carbon dioxide (CO2) into valuable chemical feedstocks using photocatalysis is a critical area of research for sustainable energy solutions. rsc.orgrsc.orgmdpi.com In this context, naphthoxazole-based ligands have been incorporated into transition metal complexes to create efficient photocatalysts.
A series of rhenium(I) tricarbonyl complexes featuring asymmetric diimine ligands, including 2-(pyridin-2-yl)naphtho[1,2-d]oxazole, have been synthesized and evaluated as catalysts for the visible-light-driven reduction of CO2. rsc.org These complexes have demonstrated the ability to catalyze CO2 reduction both with and without an external photosensitizer. rsc.org Notably, the rhenium complex containing the 2-(pyridin-2-yl)naphtho[1,2-d]oxazole ligand exhibited the highest catalytic efficiency for the reduction of CO2 to carbon monoxide (CO), achieving a turnover number of 660 after 5 hours of irradiation. rsc.org This research highlights the significant potential of naphthoxazole-based complexes in the development of effective photocatalytic systems for solar-to-fuel conversion through strategic ligand design. rsc.org
Naphthoxazoles as Fluorescent Probes and Dyes in Chemical and Material Science
Naphthoxazole derivatives are a significant class of fluorophores due to their excellent photophysical properties, including high fluorescence quantum yields and photostability. researchgate.net These characteristics make them ideal candidates for the development of fluorescent probes and dyes for a wide range of applications in chemical and material science.
Principles of Design for Fluorescent Naphthoxazole Indicators
The design of fluorescent indicators based on the naphtho[2,1-d]oxazole scaffold often relies on modulating their photophysical properties in response to specific analytes. Several key principles govern the design of these probes.
One common strategy is the incorporation of a recognition moiety that, upon binding to a target analyte, triggers a change in the fluorescence of the naphthoxazole core. This can be achieved through various mechanisms, such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excited-state intramolecular proton transfer (ESIPT). researchgate.net
For example, naphthoxazole-based probes have been designed for the detection of metal ions like Zn(II). nih.govcluster-science.com In one such design, a new naphthoxazole-derived probe, 2-(2-Hydroxyphenyl)-naphtho[1,2-d]oxazole-5-sulfonate, was synthesized. cluster-science.com The binding of Zn(II) to this probe leads to a significant fluorescence enhancement by inhibiting the ESIPT process that occurs in the free ligand. cluster-science.com The steric hindrance from a hydrogen atom on the naphthoxazole ring contributes to the selectivity for Zn(II) over other metal ions. cluster-science.com
Naphthoxazole-based fluorescent probes have also been developed for the detection of reactive oxygen species (ROS), such as singlet oxygen (¹O₂). nih.gov In these systems, a ¹O₂ trapping moiety is covalently linked to the naphthoxazole fluorophore. In the absence of ¹O₂, the fluorescence of the naphthoxazole is quenched. However, in the presence of ¹O₂, the trapping moiety is oxidized, which disrupts the quenching process and leads to a significant increase in fluorescence intensity. nih.gov These probes have shown fluorescence enhancements of up to two orders of magnitude, outperforming many commonly used indirect fluorescent probes for singlet oxygen. nih.gov
Table 2: Design Principles of Naphthoxazole-Based Fluorescent Probes
| Probe Target | Design Principle | Mechanism of Action |
|---|---|---|
| Zn(II) ions | Inhibition of ESIPT | Binding of Zn(II) inhibits the non-radiative decay pathway, leading to fluorescence enhancement. cluster-science.com |
| Singlet Oxygen (¹O₂) | Quenching/De-quenching | Oxidation of a quencher moiety by ¹O₂ restores the fluorescence of the naphthoxazole core. nih.gov |
This table outlines the design strategies and mechanisms for various naphthoxazole-based fluorescent indicators.
An extensive search of scientific literature and chemical databases was conducted to gather specific information on the chemical compound This compound based on the detailed outline provided. The investigation aimed to find data pertaining to its advanced research applications, including its use in sensing, its biological mechanisms, and its potential in materials science.
Despite a thorough investigation using targeted queries for each section of the requested outline, there is a significant lack of specific published research data for This compound .
The search yielded information on structurally related compounds, such as other isomers (e.g., naphtho[1,2-d]oxazole or naphtho[2,3-d]oxazole) and derivatives with different substituents (e.g., methyl, amino, or aryl groups instead of the bromo group at the 2-position). For instance, research is available on:
Naphtho[2,1-d]oxazole-4,5-diones as substrates for the enzyme NQO1. researchgate.net
5-Methylnaphtho[2,1-d]oxazol-2-amine (SKA-121) as a modulator of the KCa3.1 ion channel. nih.govescholarship.orggoogle.com
2-Aryl-naphtho[1,2-d]oxazole derivatives as inhibitors of the PTP-1B enzyme. d-nb.infonih.gov
The photophysical properties of other naphthoxazole isomers, which have been studied for their potential as fluorescent probes. nih.gov
However, these findings are not directly applicable to This compound . The specific electronic and steric effects of the bromine atom at the 2-position would uniquely influence the compound's chemical, physical, and biological properties, making extrapolation from other derivatives scientifically unsound.
Given the strict requirement to focus solely on This compound and maintain scientific accuracy, it is not possible to generate the requested article. The necessary detailed research findings for the specified subsections are not available in the public domain based on the conducted searches.
Exploratory Applications in Functional Materials Research
Considerations for Organic Electronics and Optoelectronic Devices
The naphtho[2,1-d]oxazole core is a promising scaffold for the development of materials for organic electronics and optoelectronic devices due to its extended π-conjugated system, which is essential for charge transport and light emission. While direct research on this compound in this context is not extensively documented, the known properties of related naphthoxazole and oxazole derivatives provide a strong basis for its potential applications.
Naphtho[2,1-d]oxazole-doped materials have been noted in the development of novel organic materials. rsc.org The parent structure and its derivatives are known to exhibit fluorescence, a key property for applications in organic light-emitting diodes (OLEDs). For instance, studies on N-arylnaphtho[2,3-d]oxazol-2-amines, which possess a similar polycyclic aromatic core, have demonstrated that these compounds fluoresce in the 340–430 nm region. mdpi.com The emission wavelength can be tuned by modifying the substituents, which suggests that the introduction of a bromine atom at the 2-position of the naphtho[2,1-d]oxazole system could modulate its electronic and photophysical properties. mdpi.com
The electronic properties of oxazole derivatives have been investigated for optoelectronic applications. researchgate.netresearchgate.net The introduction of a bromine atom, an electron-withdrawing group, can be expected to influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the this compound molecule. This modification of the electronic bandgap is a critical strategy in designing materials for specific roles in electronic devices, such as hole transport layers, electron transport layers, or emissive layers in OLEDs.
Furthermore, the bromine substituent offers a reactive handle for further chemical modifications through cross-coupling reactions. This allows for the synthesis of more complex molecular architectures with tailored electronic properties. For example, 2-(fur-2-yl)naphtho[2,1-d]oxazole has been synthesized and subjected to bromination, indicating the feasibility of introducing bromine into this heterocyclic system. researchgate.net This subsequent functionalization could be used to enhance properties like charge carrier mobility, thermal stability, and solubility, which are crucial for the fabrication of efficient and stable organic electronic devices.
Table 1: Photophysical Properties of Selected Naphthoxazole Derivatives
| Compound | Absorption Max (λabs) (nm) | Emission Max (λem) (nm) | Solvent |
| N-phenylnaphtho[2,3-d]oxazol-2-amine | ~330 | 339-357 | Chloroform |
| 2-phenyl-naphtho[1,2-d] Current time information in Bangalore, IN.rsc.orgoxazole | Not specified | Shows solvatochromic shift | Various |
| 2(4-N,N-dimethylaminophenyl)naphtho[1,2-d] Current time information in Bangalore, IN.rsc.orgoxazole | Not specified | Shows significant solvatochromic shift | Various |
This table is generated based on data for related naphthoxazole derivatives to infer potential properties. mdpi.comuchile.cl
Potential in Liquid Crystalline Materials Development
The rigid, planar structure of the naphtho[2,1-d]oxazole core is a key feature that suggests its potential utility in the design of liquid crystalline materials. Naphthalene derivatives are widely studied for their liquid crystal properties, exhibiting various mesophases such as nematic, smectic, and columnar phases. rsc.orgoup.comicm.edu.pl The introduction of specific substituents onto the naphthalene backbone is a common strategy to induce and control this mesomorphic behavior.
The potential for this compound to act as a building block for liquid crystals is significant. The bromine atom at the 2-position can influence the intermolecular interactions, such as halogen bonding, which can play a crucial role in the self-assembly and stabilization of liquid crystalline phases. Furthermore, the bromo-substituent provides a convenient site for synthetic modification, allowing for the attachment of flexible alkyl or alkoxy chains, a common design feature of calamitic (rod-shaped) and discotic (disk-shaped) liquid crystals.
Research on bent-core molecules based on 2,7-disubstituted naphthalene units has shown the formation of diverse and complex liquid crystalline phases, including antiferroelectric and ferroelectric switching smectic and columnar phases. rsc.org This highlights the versatility of the naphthalene core in creating advanced functional materials. While the specific substitution pattern of this compound differs, the inherent properties of the naphthalene system are encouraging.
Moreover, luminescent liquid crystals based on naphthalene have been synthesized, which exhibit bluish emission in their liquid crystalline states. oup.com This combination of liquid crystallinity and luminescence is highly desirable for applications in display technologies and optical sensors. The naphtho[2,1-d]oxazole moiety itself possesses fluorescent properties, and incorporating this into a liquid crystalline architecture could lead to new classes of photoresponsive materials. The bromine atom could further modulate these photophysical properties through the heavy-atom effect, potentially influencing properties like phosphorescence and intersystem crossing rates.
Table 2: Examples of Liquid Crystalline Behavior in Naphthalene Derivatives
| Naphthalene Derivative Type | Observed Mesophases | Key Features |
| 1,5-disubstituted naphthalene | Monotropic phase transition | Bluish emission |
| 2,6-disubstituted naphthalene | Enantiotropic behavior | Bluish emission |
| 2,7-disubstituted naphthalene (bent-core) | Smectic, Columnar (antiferroelectric and ferroelectric) | Switching behavior |
| Bicarboxylic acid derivatives | Nematic | Dichroic fluorescent dyes |
This table summarizes the behavior of various naphthalene derivatives to illustrate the potential of the core structure in liquid crystal design. rsc.orgoup.comicm.edu.pl
Future Research Directions and Emerging Paradigms
Innovations in Green and Sustainable Synthetic Methodologies
The development of environmentally benign synthetic routes to naphthoxazole derivatives is paramount. Future research will likely pivot from traditional multi-step, high-temperature syntheses towards more sustainable alternatives. One promising avenue is the expansion of one-pot multicomponent reactions (MCRs), which enhance efficiency by combining several operational steps without isolating intermediates. researchgate.net Methodologies utilizing microwave irradiation are particularly attractive, as they often lead to significantly reduced reaction times and improved yields for oxazole (B20620) synthesis. ijpsonline.comijpsonline.com
Another key area is the use of novel catalytic systems. For instance, a general and practical synthesis of naphtho[2,1-d]oxazoles has been developed using readily available naphthols and amines with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a metal-free oxidant, showcasing outstanding functional group tolerance. rsc.org The use of ionic liquids as reusable solvents also presents a green alternative for synthesizing oxazole derivatives. ijpsonline.com Adapting these methods for the specific, high-yield synthesis of 2-Bromonaphtho[2,1-d]oxazole from appropriate precursors would be a significant step forward.
| Sustainable Method | Description | Potential Advantage for this compound |
| Microwave-Assisted Synthesis | Utilizes microwave energy to rapidly heat reactants. ijpsonline.comijpsonline.com | Faster reaction times, higher yields, and reduced side products. |
| TEMPO-Mediated Oxidation | Employs a metal-free radical catalyst for oxidative cyclization. rsc.org | High functional group tolerance, avoiding heavy metal contaminants. |
| Ionic Liquid Solvents | Uses non-volatile, often recyclable, salts as the reaction medium. ijpsonline.com | Simplifies product purification and allows for solvent reuse. |
| Flow Chemistry | Reactions are performed in a continuously flowing stream. ijpsonline.com | Precise control over reaction parameters, improved safety, and scalability. |
Discovery of Novel Reactivity and Functionalization Pathways
The bromine atom at the C2 position of this compound is a synthetic linchpin, offering a gateway to a vast chemical space through cross-coupling reactions. This site is primed for palladium-catalyzed reactions such as Suzuki-Miyaura (for C-C bond formation), Buchwald-Hartwig (for C-N bond formation), and Sonogashira (for C-C triple bond formation). These transformations would allow for the introduction of a diverse array of aryl, heteroaryl, amino, and alkynyl groups, enabling the systematic tuning of the molecule's electronic and steric properties.
Beyond the 2-position, direct C-H bond functionalization represents a modern and atom-economical strategy to modify the naphthyl backbone. researchgate.net Developing regioselective C-H activation protocols for the naphtho[2,1-d]oxazole core would provide access to derivatives that are difficult to prepare using classical methods, opening up new avenues for creating complex molecular architectures. researchgate.net The reactivity of 2-trichloromethylbenzoxazoles towards various nucleophiles suggests that the 2-bromo analogue could similarly undergo versatile substitution reactions, further expanding its synthetic utility. researchgate.net
Integration of Machine Learning and AI in Predictive Design
Expansion of Chiral Ligand Design for Enantioselective Processes
Chiral ligands are fundamental to asymmetric catalysis, which is crucial for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. sigmaaldrich.com The rigid and planar structure of the naphthoxazole skeleton makes it an attractive platform for designing novel chiral ligands. The development of ligands based on this framework could lead to new catalytic systems with unique reactivity and selectivity. dicp.ac.cn
Future work could involve synthesizing axially chiral ligands by introducing appropriate substituents onto the naphthyl rings. nih.govresearchgate.net The 2-bromo position serves as an ideal handle to attach coordinating groups, such as phosphines, to create P,N-ligands. rsc.org Such ligands could be applied in a range of palladium-catalyzed asymmetric reactions. sioc-journal.cn Furthermore, exploring the synthesis of planar-chiral oxazole-pyridine type ligands based on the naphthoxazole scaffold could yield catalysts for novel transformations, such as enantioselective cyclizations. dicp.ac.cn
| Chiral Ligand Type | Design Concept | Potential Catalytic Application |
| Axially Chiral P,N-Ligands | Hindered rotation around a C-N or C-C bond creates a stable chiral axis. nih.gov | Asymmetric cross-coupling, hydrogenation. |
| Planar Chiral Ligands | Chirality arises from the planar arrangement of atoms. dicp.ac.cn | Enantioselective C-H functionalization, cyclizations. |
| Oxazoline-Containing Ligands | Incorporates a chiral oxazoline (B21484) ring, often derived from chiral amino alcohols. | Asymmetric allylic alkylation, hydrosilylation. |
Deeper Mechanistic Elucidation of Biological Interactions at the Molecular Level
Naphthoxazole derivatives are known to exhibit a range of biological activities, often attributed to their ability to interact with biomacromolecules. mdpi.comnih.govd-nb.info A key future direction is to unravel the precise molecular mechanisms underpinning these interactions. The planar aromatic system of naphthoxazoles suggests a propensity for DNA intercalation, a mode of binding where the molecule inserts itself between the base pairs of the DNA double helix. scielo.brperiodikos.com.br
Future studies should employ a combination of biophysical techniques (e.g., fluorescence spectroscopy, circular dichroism) and computational modeling (e.g., molecular docking) to investigate how derivatives of this compound bind to DNA and other targets like enzymes. researchgate.net For instance, certain naphthoxazole analogs have shown inhibitory activity against cholinesterases, enzymes relevant to Alzheimer's disease. mdpi.com Understanding the structure-activity relationships (SAR) and the specific non-covalent interactions (e.g., hydrogen bonds, π-π stacking) that govern binding will be critical for designing more potent and selective therapeutic agents. semanticscholar.org
Advanced Development in Naphthoxazole-Based Functional Materials
The unique photophysical properties of fused aromatic heterocycles make the naphthoxazole core a promising scaffold for advanced functional materials. periodikos.com.br Derivatives have been investigated for their fluorescent properties and potential use as DNA probes. scielo.br A significant area for future development is in the field of Organic Light-Emitting Diodes (OLEDs). bohrium.com
By functionalizing the this compound core, for example by introducing phosphine (B1218219) oxide groups, new materials with tailored electroluminescent properties can be synthesized. researchgate.nettandfonline.com Research into 2-phenyl-naphthoxazole has already highlighted the potential of this class of compounds as emitters in OLEDs. spiedigitallibrary.org Further investigations could focus on creating materials with high quantum efficiency, color purity, and operational stability for next-generation displays and lighting. Additionally, the development of scaffolds from bio-based materials is a growing field, and functionalized naphthoxazoles could potentially be incorporated into biocompatible scaffolds for applications in tissue regeneration. nih.govmdpi.com
Q & A
Q. What are the optimal green synthetic approaches for 2-Bromonaphtho[2,1-d]oxazole, and how do they improve reaction efficiency?
Green synthesis methods, such as microwave-assisted reactions, ultrasound irradiation, and electrochemical protocols, minimize toxic byproducts and enhance yield. Microwave techniques reduce reaction times by enabling rapid energy transfer, while electrochemical methods (e.g., silver-catalyzed phosphorylation) avoid external oxidants, improving atom economy . For example, electrochemical cross-coupling under mild conditions preserves the oxazole ring’s integrity, enabling selective functionalization .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Q. How can conformational stability of this compound be experimentally assessed?
Conformational analysis combines crystallography (e.g., Cambridge Structural Database) with computational modeling (DFT or molecular dynamics). Polar solvents favor helical β/α conformations, while nonpolar media stabilize β2 structures via intramolecular hydrogen bonds . Saturated derivatives prefer β conformations, whereas bromine’s steric effects may restrict rotational freedom .
Advanced Research Questions
Q. How does the bromine substituent influence the electronic properties and reactivity of this compound in cross-coupling reactions?
Bromine enhances electrophilicity at the C2 position, facilitating Suzuki-Miyaura or Ullmann couplings. Electrochemical studies show that bromine’s electron-withdrawing effect lowers the oxidation potential, enabling silver-catalyzed phosphorylation without ring opening . Substituent effects can be quantified via Hammett parameters or DFT calculations to predict regioselectivity .
Q. What experimental strategies resolve contradictions in reported biological activities of oxazole derivatives?
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., donor/acceptor groups) to isolate bioactivity contributors .
- Dose-response assays : Use IC₅₀ values to compare potency across cell lines (e.g., anticancer activity via tubulin inhibition) .
- Conformational profiling : Correlate β2-stabilized structures with target binding using molecular docking .
Q. What methodologies are used to study photophysical interactions between this compound and metal nanoparticles?
Fluorescence quenching assays and surface plasmon resonance (SPR) quantify binding affinity to silver nanoparticles. Theoretical modeling (e.g., time-dependent DFT) predicts charge-transfer interactions, while TEM validates nanoparticle morphology post-interaction .
Q. How can computational modeling guide the design of this compound-based anticancer agents?
Q. What role do solvent and catalyst choices play in optimizing electrochemical functionalization of this compound?
Polar aprotic solvents (e.g., dichloromethane) enhance ion mobility, while silver catalysts stabilize radical intermediates during phosphorylation. Cyclic voltammetry identifies optimal potentials for selective C–H activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
